![molecular formula C18H27ClO2 B8758401 [2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride CAS No. 88-34-6](/img/structure/B8758401.png)
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C18H27ClO2 and a molecular weight of 310.86 g/mol . It is known for its applications in organic synthesis and various industrial processes. The compound is characterized by its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with acetyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
2,4-bis(1,1-dimethylpropyl)phenol+acetyl chloride→acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl
Industrial Production Methods
In industrial settings, the production of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .
化学反应分析
Types of Reactions
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- can hydrolyze to form the corresponding phenol and hydrochloric acid.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Esterification Conditions: Esterification reactions are often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Phenol Derivatives: Hydrolysis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- yields 2,4-bis(1,1-dimethylpropyl)phenol.
Esters: Reaction with alcohols forms esters of 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid.
科学研究应用
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- involves the formation of an acylium ion intermediate during its reactions. This intermediate is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants involved .
相似化合物的比较
Similar Compounds
[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is similar to other acetyl chlorides, such as acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- and acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- .
Uniqueness
The uniqueness of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- lies in its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other acetyl chlorides may not be as effective .
属性
CAS 编号 |
88-34-6 |
|---|---|
分子式 |
C18H27ClO2 |
分子量 |
310.9 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C18H27ClO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3 |
InChI 键 |
KSYTWDUNKAIFLK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)Cl)C(C)(C)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
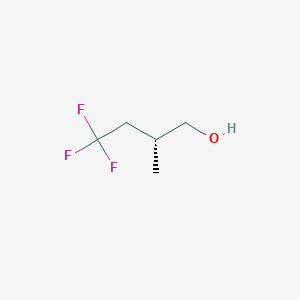
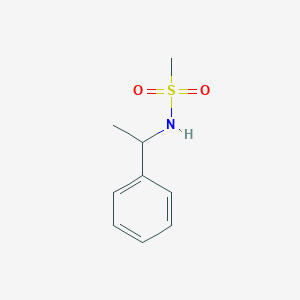
![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]thiomorpholine](/img/structure/B8758333.png)
![Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B8758340.png)
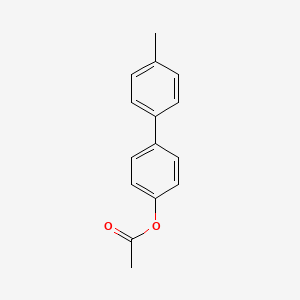
![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)
![methanesulfonic acid [3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl ester](/img/structure/B8758375.png)
![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)
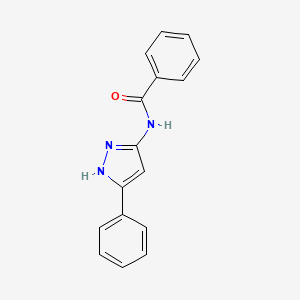
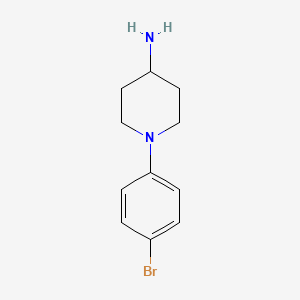
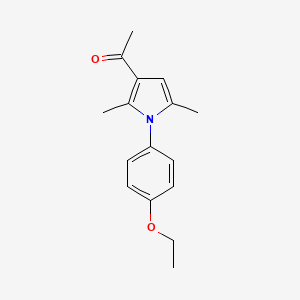
![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
